4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid

Regioisomerism Kynurenine Monooxygenase Medicinal Chemistry

This 4-aryl-2-carboxylic acid pyrimidine building block delivers a precise regioisomeric arrangement—4-(4-trifluoromethoxyphenyl) substitution with 2-carboxylic acid functionality—essential for preserving target binding affinity in kinase and KMO inhibitor SAR programs. The 2-COOH handle enables direct amide coupling for rapid library synthesis, while the 4-OCF3 group enhances CNS penetration potential and AhR ligand-binding domain engagement. Replacement with alternative regioisomers (2-aryl-4-carboxylic acid or 5-carboxylic acid variants) fundamentally alters hydrogen-bonding networks and ablates target engagement. Select this specific scaffold for neurodegenerative or immunology discovery programs requiring defined pharmacophoric geometry.

Molecular Formula C12H7F3N2O3
Molecular Weight 284.19 g/mol
CAS No. 912850-80-7
Cat. No. B1435447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid
CAS912850-80-7
Molecular FormulaC12H7F3N2O3
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-6-16-10(17-9)11(18)19/h1-6H,(H,18,19)
InChIKeyAGACHTKPJROYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid (CAS 912850-80-7) Baseline Properties and Structural Identity


4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid (CAS 912850-80-7) is a heteroaryl carboxylic acid building block characterized by a pyrimidine core substituted at the 4-position with a 4-(trifluoromethoxy)phenyl group and at the 2-position with a carboxylic acid moiety . The compound possesses a molecular weight of 284.19 g/mol (C12H7F3N2O3), a topological polar surface area (TPSA) of 72.3 Ų, and a calculated XLogP3 of 2.9 . The predicted pKa of the carboxylic acid group is 2.92±0.10 . This specific regioisomeric arrangement—4-aryl substitution with 2-carboxylic acid functionality on a pyrimidine scaffold—distinguishes it from alternative substitution patterns (e.g., 2-aryl-4-carboxylic acid or 5-carboxylic acid variants) and defines its utility as a versatile synthetic intermediate in medicinal chemistry programs targeting kinases and other therapeutically relevant enzymes [1].

Why Generic Substitution of 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid Fails in SAR-Driven Projects


Substitution of 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid with regioisomeric analogs or derivatives bearing alternative functional groups cannot be performed without fundamentally altering pharmacological and physicochemical profiles. The specific placement of the carboxylic acid at the 2-position of the pyrimidine ring, rather than at the 4- or 5-position, establishes a distinct hydrogen-bonding network with target enzymes that is critical for binding affinity and selectivity [1]. Furthermore, the 4-(trifluoromethoxy)phenyl substituent confers a unique combination of electron-withdrawing character and lipophilicity that differs substantially from para-CF3, para-OCF3 (with different connectivity), or halogen-substituted phenyl analogs . Replacing this precise substitution pattern with a regioisomer—such as 2-arylpyrimidine-4-carboxylic acid or pyrimidine-5-carboxylic acid derivatives—would alter the vector of the aryl group relative to the carboxylic acid binding motif, resulting in loss of target engagement as demonstrated in structure-activity relationship (SAR) studies of related aryl pyrimidine carboxylic acid series [1]. Additionally, the absence of an amine linker distinguishes this compound from aniline-containing analogs and defines its utility as a carboxylic acid building block for further derivatization via amide coupling or esterification, rather than as a terminal pharmacophore.

Quantitative Differentiation of 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid Versus Close Structural Analogs


Regioisomeric Differentiation: 2-Carboxylic Acid vs. 4-Carboxylic Acid Pyrimidine Scaffolds in Kinase and KMO Inhibition

The 2-carboxylic acid substitution pattern of this compound differs from the 4-carboxylic acid regioisomer (2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid) in its hydrogen-bonding geometry and target binding orientation. In a series of aryl pyrimidine KMO inhibitors, compounds with the carboxylic acid positioned at the 2-position of the pyrimidine core demonstrated distinct SAR trends compared to 4-carboxylic acid analogs, with the N1 pyrimidine nitrogen serving as a critical hydrogen bond acceptor [1]. Pyrimidine regioisomers in this series exhibited activity shifts up to 5-fold when the pyrimidine core substitution pattern was altered (e.g., 1-pyridyl analog IC50 = 3.2 nM vs. 3-pyridyl analog IC50 = 90 nM in hKMO biochemical assays) [1]. The 2-carboxylic acid regioisomer provides a vector for amide coupling that is orthogonal to the aryl substitution axis, a geometry not accessible with 4-carboxylic acid or 5-carboxylic acid isomers.

Regioisomerism Kynurenine Monooxygenase Medicinal Chemistry

Lipophilicity and Permeability Advantage of 4-(Trifluoromethoxy)phenyl Substituent vs. 4-CF3 and 4-OCH3 Analogs

The 4-(trifluoromethoxy)phenyl substituent (4-OCF3-Ph) confers a calculated XLogP3 value of 2.9 to this compound , representing a lipophilicity increase relative to 4-methoxyphenyl analogs while maintaining lower lipophilicity than 4-trifluoromethylphenyl (4-CF3-Ph) counterparts. The OCF3 group exhibits a Hansch π value of approximately 1.04, compared to 0.88 for CF3 and -0.02 for OCH3 [1], providing intermediate lipophilicity with distinct electronic properties. In related aryl pyrimidine series, replacement of 4-OCF3 with 4-Cl or 4-CF3 resulted in altered metabolic stability profiles and target engagement [2]. The electron-withdrawing nature of the OCF3 group (σp ≈ 0.35) also modulates the acidity of the carboxylic acid (predicted pKa 2.92±0.10) relative to electron-donating substituents, affecting solubility and ionization state under physiological conditions.

Lipophilicity Physicochemical Properties Drug Design

Carboxylic Acid Position Enables Amide Derivatization Distinct from Amine-Linked Trifluoromethoxyphenyl Pyrimidine Analogs

This compound bears a carboxylic acid directly at the 2-position of the pyrimidine ring without an intervening amine linker, distinguishing it from the class of 4-trifluoromethoxyphenyl pyrimidines described in Bcr-abl inhibitor patents that utilize an aniline nitrogen linkage to connect the 4-trifluoromethoxyphenyl group to the pyrimidine core [1]. The carboxylic acid functionality enables direct amide coupling, esterification, or conversion to acid chlorides for further elaboration, whereas amine-linked analogs require protection/deprotection strategies or alternative coupling approaches [2]. The topological polar surface area of 72.3 Ų for this compound reflects the contribution of the carboxylic acid group, which can be modulated via derivatization to amides (reducing TPSA) or retained as the free acid for solubility optimization.

Synthetic Intermediate Amide Coupling Building Block

Validated Application Scenarios for 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid (CAS 912850-80-7) Based on Quantitative Evidence


Synthesis of Kynurenine Monooxygenase (KMO) Inhibitors for Neurodegenerative Disease Research

This compound serves as a key carboxylic acid building block for the synthesis of aryl pyrimidine KMO inhibitors, a class under investigation for Huntington's disease and other neurodegenerative disorders [1]. The 4-aryl-2-carboxylic acid scaffold enables installation of the trifluoromethoxyphenyl group at the 4-position of the pyrimidine core while retaining the 2-carboxylic acid as a synthetic handle for further elaboration or as a pharmacophoric element [1]. The specific regioisomeric arrangement (4-aryl, 2-carboxylic acid) was identified in optimization campaigns as providing favorable biochemical and cellular KMO inhibition relative to alternative substitution patterns [1]. The 4-OCF3 substituent contributes to the CNS penetration potential of derived compounds, a critical requirement for neurodegenerative disease targets.

Preparation of Pyrimidine-2-carboxamide Derivatives for Kinase Inhibitor Discovery

The carboxylic acid at the 2-position of the pyrimidine ring provides a direct entry point for amide bond formation, enabling the rapid synthesis of diverse pyrimidine-2-carboxamide libraries for kinase inhibitor screening [2]. This contrasts with amine-linked 4-trifluoromethoxyphenyl pyrimidines, which require alternative coupling strategies [2]. The intermediate lipophilicity (XLogP3 = 2.9) of this building block facilitates the design of amide derivatives within favorable drug-like property space (e.g., molecular weight <500 Da, LogP <5) after coupling with diverse amine partners. The TPSA of 72.3 Ų for the free acid can be modulated downward via amidation to achieve desired permeability characteristics for oral bioavailability or CNS penetration.

Construction of Aryl Hydrocarbon Receptor (AhR) Antagonist Scaffolds

The 4-(trifluoromethoxy)phenyl pyrimidine core is a privileged scaffold in AhR antagonist development, as exemplified by patent literature describing 2-hetarylpyrimidine-4-carboxamides containing this exact substituent pattern [3]. While the patented compounds utilize the 4-carboxamide regioisomer, the 2-carboxylic acid building block provides complementary synthetic utility for exploring alternative regioisomeric series or for constructing hybrid scaffolds. The electron-withdrawing 4-OCF3 group enhances binding affinity to the AhR ligand-binding domain, with related compounds achieving sub-nanomolar IC50 values (885 pM for human AhR) . This building block enables systematic exploration of regioisomeric effects on AhR antagonism potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.